2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one
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Overview
Description
2-(triphenylphosphoranylidene)cyclopentanone is an organophosphorus compound with the molecular formula C23H21OP. It is characterized by the presence of a phosphoranylidene group attached to a cyclopentanone ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(triphenylphosphoranylidene)cyclopentanone can be synthesized through the reaction of triphenylphosphine with cyclopentanone in the presence of a suitable base. The reaction typically involves the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-(triphenylphosphoranylidene)cyclopentanone are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using larger quantities of reagents. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(triphenylphosphoranylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds. These products can be further utilized in various chemical transformations and applications.
Scientific Research Applications
2-(triphenylphosphoranylidene)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used in studies involving phosphoranylidene-containing biomolecules.
Medicine: Research on potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(triphenylphosphoranylidene)cyclopentanone involves the formation of a phosphonium ylide intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-(triphenylphosphoranylidene)acetophenone
- 2-(triphenylphosphoranylidene)butyraldehyde
- 2-(triphenylphosphoranylidene)propionaldehyde
Uniqueness
2-(triphenylphosphoranylidene)cyclopentanone is unique due to its cyclopentanone ring structure, which imparts distinct chemical properties compared to other phosphoranylidene compounds. This uniqueness makes it valuable in specific synthetic applications and research studies[5][5].
Properties
CAS No. |
2136-76-7 |
---|---|
Molecular Formula |
C23H21OP |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)cyclopentan-1-one |
InChI |
InChI=1S/C23H21OP/c24-22-17-10-18-23(22)25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI Key |
CVPGAJURWPTFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
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